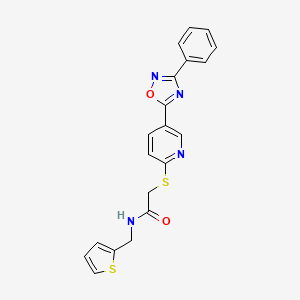![molecular formula C20H18O7 B2358758 2-[3-(3-メトキシフェノキシ)-4-オキソクロメン-7-イル]オキシ酢酸エチル CAS No. 637749-32-7](/img/structure/B2358758.png)
2-[3-(3-メトキシフェノキシ)-4-オキソクロメン-7-イル]オキシ酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate is an organic compound with the molecular formula C20H18O6 It is a derivative of chromone, a naturally occurring compound found in various plants
科学的研究の応用
Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate typically involves the reaction of 3-methoxyphenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then subjected to cyclization using a suitable catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromone derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.
類似化合物との比較
Similar Compounds
- Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
- Ethyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Uniqueness
Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-24-19(21)12-25-14-7-8-16-17(10-14)26-11-18(20(16)22)27-15-6-4-5-13(9-15)23-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNBYQPMCFCME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)
![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2358678.png)
![2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2358685.png)





![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2358695.png)

